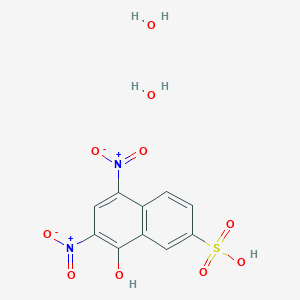

Flavianic acid dihydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Flavianic acid dihydrate is typically synthesized through the sulfonation and nitration of α-naphthol . The process involves the following steps:

Sulfonation: α-naphthol is dissolved in 25% fuming sulfuric acid and reacted at 125°C for 1 hour.

Nitration: The sulfonated product is then mixed with crushed ice and filtered. The filtrate is treated with concentrated nitric acid and heated at 50°C for 1.5 hours.

Recrystallization: The reaction mixture is allowed to stand at room temperature for 12 hours, filtered, and recrystallized with dilute hydrochloric acid to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

Flavianic acid dihydrate exhibits distinct thermal behavior compared to its disodium salt form:

Notably, the dihydrate form undergoes an endothermic process at 130°C (likely dehydration) before exothermic decomposition . Its lower thermal stability compared to the disodium salt is attributed to crystalline water destabilizing the structure .

With Amino Acids

This compound selectively precipitates L-arginine in enzymatic resolution processes:

With Metal Ions

The compound interacts with >50 metal ions but selectively precipitates zirconium (Zr⁴⁺) and lead (Pb²⁺) in acidic media :

| Metal Ion | pH Range | Sensitivity | Selectivity |

|---|---|---|---|

| Zr⁴⁺ | 1.5–2.5 | 0.1 ppm detectable | High (no interference from Fe³⁺, Al³⁺) |

| Pb²⁺ | 3.0–4.0 | 1.0 ppm detectable | Moderate (interference from Bi³⁺) |

This selectivity arises from the sulfonic group’s chelating ability and steric effects from nitro groups.

Acid-Base Reactions

The sulfonic acid group (pKa ≈ -1.5) confers strong acidity:

-

Proton Donation : Reacts with bases (e.g., NaOH) to form salts (e.g., disodium flavianate) .

-

Catalytic Role : Facilitates esterification and acylation reactions by protonating carbonyl oxygen.

Electrophilic Substitution Reactions

The nitro groups direct further electrophilic attacks:

-

Nitration : Additional nitro groups can be introduced at the 3-position under HNO₃/H₂SO₄.

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 3-halo derivatives.

Redox Reactions

The nitro groups render this compound redox-active:

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts -NO₂ to -NH₂, forming aminonaphtholsulfonic acid.

-

Oxidation : Reacts with KMnO₄ in alkaline media to yield quinone derivatives.

Key Mechanistic Insights

-

Sulfonic Group : Governs solubility, ionic interactions, and catalytic proton transfer .

-

Nitro Groups : Enhance electrophilicity, direct substitution patterns, and participate in redox cycles .

This compound’s multifunctional reactivity underpins its utility in organic synthesis, analytical chemistry, and industrial applications .

Applications De Recherche Scientifique

Histological Dye

Flavianic acid dihydrate is primarily utilized as a histological dye. Its ability to bind to biological tissues makes it valuable in microscopy and pathology for staining various cellular components. The compound's vivid yellow color enhances contrast in tissue samples, aiding in the visualization of structures under a microscope.

Case Study: Staining Techniques

In a comparative study of histological staining techniques, flavianic acid was found to effectively stain connective tissues and muscle fibers. Its application in immunohistochemistry demonstrated high specificity for certain antigens, making it a preferred choice for researchers seeking reliable staining results .

Industrial Applications

This compound is also used in the cosmetic industry, particularly as a colorant in hair dyes. Its stability and vibrant coloration make it suitable for formulations requiring long-lasting effects.

Safety Concerns

Research indicates that while flavianic acid is effective as a dye, it poses certain safety risks during production due to its potential to decompose and burn spontaneously. Studies using Differential Scanning Calorimetry (DSC) have categorized its explosive hazard level as II, necessitating careful handling during manufacturing processes .

Research Tool

In scientific research, flavianic acid serves as a model compound for studying the properties and reactivity of naphthalene-based compounds. It aids researchers in understanding the behavior of similar structures under various chemical conditions.

Synthesis and Characterization

A notable study involved synthesizing complexes with flavianic acid, revealing insights into its coordination chemistry. The infrared spectroscopy analysis indicated significant shifts in vibrational frequencies upon complexation, suggesting strong interactions between flavianic acid and metal ions .

Thermal Analysis

Thermal stability is crucial for applications involving this compound. Studies have shown that the compound exhibits varying thermal properties compared to its disodium salt counterpart. The onset temperatures for decomposition were significantly lower for the dihydrate form, which has implications for storage and application conditions .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of flavianic acid dihydrate involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in analytical chemistry for the detection and quantification of specific metal ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenol: Similar in structure but lacks the sulfonic acid group.

1-Naphthol-4-sulfonic acid: Similar in having a naphthol and sulfonic acid group but lacks the nitro groups.

5-Nitro-1-naphthol: Contains a nitro group and naphthol but lacks the sulfonic acid group.

Uniqueness

Flavianic acid dihydrate is unique due to its combination of nitro, hydroxyl, and sulfonic acid groups, which confer specific chemical reactivity and selectivity, especially in metal ion detection and organic synthesis .

Activité Biologique

Flavianic acid dihydrate, also known as 2,4-Dinitro-1-naphthol-7-sulfonic acid, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including biochemistry and medicine.

- Molecular Formula : C₁₀H₆N₂O₈S·2H₂O

- Molecular Weight : 350.25 g/mol

- Melting Point : 149 °C

- CAS Number : 483-84-1

This compound is characterized by its sulfonic acid group and dinitro substituents, which contribute to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily due to its ability to interact with various biomolecules. The following sections detail its known effects:

1. Antioxidant Activity

Research indicates that flavianic acid can act as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

2. Enzyme Inhibition

Flavianic acid has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with glycolytic enzymes, potentially impacting cancer cell metabolism by reducing their energy supply .

3. Antimicrobial Properties

Studies suggest that flavianic acid can exhibit antimicrobial activity against certain pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the microbes .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Toxicological Considerations

This compound poses certain hazards:

- Corrosive Effects : Classified as a substance that causes severe skin burns and eye damage .

- Environmental Impact : Its stability under various conditions raises concerns about its environmental persistence and toxicity.

Applications in Research and Industry

This compound finds applications across various sectors:

- Cosmetics : Used as a colorant due to its vibrant hue.

- Pharmaceuticals : Investigated for potential roles in cancer treatment through metabolic inhibition.

- Analytical Chemistry : Employed as a reagent in various chemical analyses due to its reactive functional groups.

Propriétés

IUPAC Name |

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O8S.2H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;/h1-4,13H,(H,18,19,20);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFZAQGXVYXOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018503 | |

| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071679-18-9 | |

| Record name | 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.